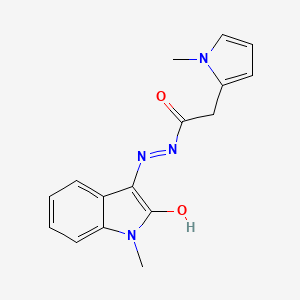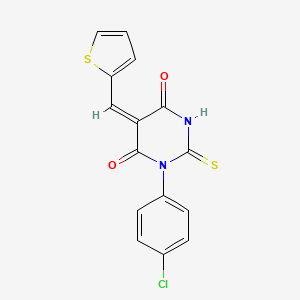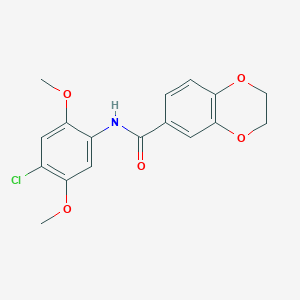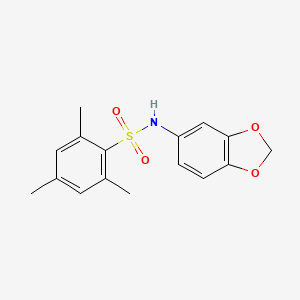![molecular formula C19H24ClN3 B5719350 (4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine](/img/structure/B5719350.png)
(4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine, also known as CP-154,526, is a selective antagonist of the corticotropin-releasing factor (CRF) receptor. It was first synthesized by Pfizer in the early 1990s and has since been used in scientific research to study the role of CRF in stress-related disorders.
Mecanismo De Acción
(4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine acts as a competitive antagonist at the CRF receptor, blocking the binding of CRF and preventing its activation of the HPA axis. This leads to a decrease in the release of stress hormones such as cortisol.
Biochemical and Physiological Effects:
(4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine has been shown to reduce anxiety-like behavior in animal models, suggesting that it may have potential as a treatment for anxiety disorders. It has also been shown to reduce the rewarding effects of drugs of abuse such as cocaine and alcohol, suggesting that it may have potential as a treatment for addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine in lab experiments is that it is a selective antagonist of the CRF receptor, which allows for more precise manipulation of the CRF system. However, one limitation is that it has poor solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research involving (4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine. One direction is to further explore its potential as a treatment for anxiety disorders and addiction. Another direction is to investigate its effects on other physiological systems, such as the immune system and the cardiovascular system. Additionally, there is potential for the development of new drugs based on the structure of (4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine that may have improved solubility and other desirable properties.
Métodos De Síntesis
The synthesis of (4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine involves several steps, including the reaction of 2-chlorobenzylamine with piperazine, followed by the reaction of the resulting compound with 4-bromobenzaldehyde. The final step involves the reduction of the resulting compound with lithium aluminum hydride to yield (4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine.
Aplicaciones Científicas De Investigación
(4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine has been used in scientific research to study the role of CRF in stress-related disorders such as anxiety, depression, and addiction. It has been shown to block the effects of CRF on the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.
Propiedades
IUPAC Name |
4-[[4-(2-chlorophenyl)piperazin-1-yl]methyl]-N,N-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3/c1-21(2)17-9-7-16(8-10-17)15-22-11-13-23(14-12-22)19-6-4-3-5-18(19)20/h3-10H,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWPPXMDKKWARS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5262390 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5719269.png)


![(4-ethylcyclohexyl)[2-(4-morpholinyl)ethyl]amine](/img/structure/B5719296.png)
![N'-{[(4-propylcyclohexyl)carbonyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5719299.png)
![1-[2-(ethylthio)benzoyl]indoline](/img/structure/B5719314.png)


![5-{[(4-methyl-1-piperazinyl)methylene]amino}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5719336.png)


![ethyl 2-({[7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5719377.png)
![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5719380.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B5719381.png)